molecular formula C9H12O2 B045031 Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) CAS No. 115115-57-6

Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)

Cat. No. B045031
M. Wt: 152.19 g/mol
InChI Key: AOHUCBGPEUOOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its application in scientific research has been explored in detail.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI).

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a Lewis acid catalyst in some reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) are not well studied. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI). One potential direction is the development of new synthetic methodologies using this compound. Another direction is the exploration of its potential applications in the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) can be synthesized using various methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and 2-methylfuran. This reaction yields the desired product in good yield and high purity. Other methods include the use of Grignard reagents and the reduction of ketones.

Scientific Research Applications

Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) has been extensively used in scientific research. This compound has been used as a starting material for the synthesis of various pharmaceuticals and natural products. It has also been used as a building block for the synthesis of various organic compounds. Additionally, Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI) has been used in the development of new synthetic methodologies.

properties

CAS RN

115115-57-6

Product Name

Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)-(9CI)

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(3-oxatricyclo[3.2.1.02,4]octan-6-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-4(10)6-2-5-3-7(6)9-8(5)11-9/h5-9H,2-3H2,1H3

InChI Key

AOHUCBGPEUOOGJ-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2CC1C3C2O3

Canonical SMILES

CC(=O)C1CC2CC1C3C2O3

synonyms

Ethanone, 1-(3-oxatricyclo[3.2.1.02,4]oct-6-yl)-, (1alpha,2beta,4beta,5alpha,6beta)- (9CI)

Origin of Product

United States

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